tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride
Description
tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride (CAS 889139-52-0) is a spirocyclic compound combining an isoquinoline moiety with a piperidine ring, modified by a tert-butyl carbamate group and a hydrochloride salt. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing central nervous system (CNS) agents and kinase inhibitors due to its structural rigidity and amine-protecting group .
Properties
IUPAC Name |
tert-butyl spiro[1,3-dihydroisoquinoline-4,4'-piperidine]-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-12-14-6-4-5-7-15(14)18(13-20)8-10-19-11-9-18;/h4-7,19H,8-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPJVDIMBQBNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3(C1)CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678293 | |
| Record name | tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889139-52-0 | |
| Record name | tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Spirocyclic Formation Followed by Functionalization
The spiroisoquinoline-piperidine core is constructed first, often via acid-catalyzed cyclization. Subsequent functionalization introduces the tert-butyl carbamate group. For example, trifluoromethanesulfonic acid-mediated cyclization at 130°C yields the spiro intermediate, which is then Boc-protected under hydrogenation conditions.
Direct Introduction of tert-Butyl Group
Alternative methods employ tert-butyl chloroformate to introduce the Boc group early in the synthesis. This strategy simplifies downstream steps but requires careful optimization to avoid side reactions.
Stepwise Synthesis from Peer-Reviewed Protocols
The most detailed protocol, reported in PMC, involves four stages:
Synthesis of 3-tert-Butyloxycarbonyl-spiro[isoquinoline-4,4'-piperidine] (Intermediate 8)
Reagents :
-
Starting material: 3-Benzyl-spiro[isoquinoline-4,4'-piperidine] (Compound 7)
-
Boc anhydride, triethylamine, 10% Pd/C, methanol
Conditions :
-
Hydrogenation at 40 psi H₂ pressure, room temperature, 16 hours
Yield : 55%
Key Data :
Hydrochloride Salt Formation (Final Product 9)
Reagents :
-
Intermediate 8, dioxane-HCl
Conditions :
-
Stirring at room temperature for 12 hours
Yield : 74.4%
Overall Process Efficiency
| Step | Reaction | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | Cyclization | 58 | CF₃SO₃H |
| 2 | Boc Protection | 55 | Boc₂O, Pd/C |
| 3 | HCl Salt Formation | 74.4 | Dioxane-HCl |
| Total | Cumulative Yield | 41 |
Industrial-Scale Considerations
While academic protocols focus on milligram-to-gram scales, industrial production faces distinct challenges:
Catalytic Hydrogenation Optimization
Continuous Flow Synthesis
Pilot studies suggest that flow chemistry reduces reaction times for cyclization steps by 40%, though data remain proprietary.
Analytical Characterization
Critical quality control metrics for the hydrochloride salt include:
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Byproduct Formation During Boc Protection
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine. Substitution reactions can introduce various functional groups, such as azides or halides.
Scientific Research Applications
tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of spirocyclic structures on biological systems.
Medicine: This compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound, leading to its biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₂₄N₂O₂·HCl
- Appearance : Solid (exact physical state varies by synthesis conditions).
- Synthesis: Typically involves Boc-protection of a spiro-isoquinoline-piperidine precursor followed by hydrogenolysis and HCl treatment .
Comparison with Structurally Similar Compounds
The compound belongs to a class of spirocyclic and Boc-protected heterocycles. Below is a detailed comparison with analogous derivatives:
Structural Analogues and Their Properties
Biological Activity
tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a spiro connection between an isoquinoline and a piperidine ring, with a tert-butyl ester group. Its molecular formula is . The spirocyclic structure contributes to its unique physicochemical properties, which may influence its biological activity.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets. Research has indicated that the compound may act as an inhibitor of various deubiquitinating enzymes (DUBs), which are crucial in regulating protein degradation pathways .
Antimicrobial Activity
Studies have shown that compounds similar to tert-butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The interaction with DUBs may also contribute to the stabilization of tumor suppressor proteins, enhancing its anticancer efficacy .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- DUB Inhibition Study : A comprehensive screening of various compounds, including tert-butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate, revealed its potential as a selective inhibitor of USP7 and UCHL1 DUBs. The study reported an IC50 value of less than 50 μM against USP7, indicating strong inhibitory activity .
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of spirocyclic compounds, tert-butyl derivatives demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with cellular processes .
- Anticancer Mechanism : Another investigation highlighted the role of this compound in promoting apoptosis in breast cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| tert-butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate | Spirocyclic | Antimicrobial, Anticancer | <50 (USP7) |
| Spirocyclic oxindoles | Spirocyclic | Moderate Anticancer | >100 |
| Piperidine derivatives | Non-spiro | Limited Anticancer | >200 |
This table illustrates that while other compounds exhibit some biological activities, tert-butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate demonstrates superior potency against specific targets.
Q & A
Q. What are the critical considerations for optimizing the synthesis of tert-butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride in academic settings?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst) and monitoring via spectroscopic techniques (e.g., -NMR, -NMR, LC-MS). For example, intermediates like spirocyclic piperidine derivatives often require protection/deprotection steps (e.g., tert-butyl carbamate groups) to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt form. Refer to synthetic protocols for analogous spiro compounds, such as tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate, for guidance on handling air-sensitive intermediates .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) or SHELXD (for structure solution) is critical for confirming spirocyclic conformation and stereochemistry . Complementary techniques include:
- NMR spectroscopy : - COSY and NOESY for spatial correlations.
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- Polarimetry : If chiral centers are present, optical rotation measurements validate enantiomeric purity.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on SDS
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and lab coats. Use P95 respirators if airborne particulates are generated during milling .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure (note GHS H335: respiratory irritation potential) .
- Spill management : Collect solid residues using static-free tools to avoid ignition; dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for spirocyclic compounds like this one?
- Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (e.g., high R-factors) may arise from twinning or disorder. Mitigation strategies include:
- Data collection : Use high-resolution synchrotron radiation for weakly diffracting crystals.
- Validation tools : Cross-check SHELXL refinements with PLATON (e.g., ADDSYM for missed symmetry) .
- Dynamic disorder modeling : Apply TLS (translation-libration-screw) refinement for flexible spiro groups.
Q. What experimental approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-UV/Vis or UPLC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures.
- Hygroscopicity testing : Store samples at 25°C/60% RH and track mass changes. Note that limited stability data are available in SDS .
Q. How should researchers address contradictions in hazard classification data across different SDS sources?
- Methodological Answer : Discrepancies (e.g., GHS H302/H315 in some SDS vs. "no data" in others) necessitate precautionary measures:
- In vitro toxicity screening : Conduct Ames tests for mutagenicity and MTT assays for acute cytotoxicity.
- Threshold assessment : Assume worst-case classifications until validated experimentally.
- Documentation : Maintain detailed risk assessments aligned with institutional biosafety committees .
Data Contradiction Analysis
Q. How can researchers validate synthetic yields when literature protocols for analogous compounds report conflicting efficiencies?
- Methodological Answer : Reproduce reported procedures with strict control of variables (e.g., inert atmosphere, reagent purity). If yields diverge:
- Byproduct analysis : Use LC-MS to identify unanticipated intermediates.
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to optimize time-temperature profiles.
- Scale-up adjustments : Pilot reactions at 1 mmol scale before larger batches.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
